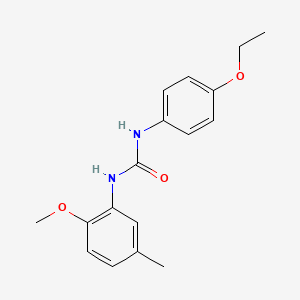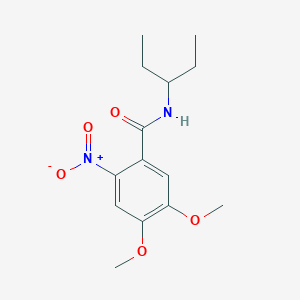![molecular formula C16H19NO3S B5805771 [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as MPQTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, it has been proposed that the compound acts by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. It has also been found to exhibit a range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively tested for its toxicity, which could limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for research on [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid. One area of research could be to further elucidate the mechanism of action of the compound. This could involve studying the effects of this compound on various signaling pathways and gene expression. Another area of research could be to study the toxicity of this compound in more detail. This could involve conducting animal studies to determine the maximum tolerated dose of the compound. In addition, further studies could be conducted to investigate the potential applications of this compound in various disease models.
Méthodes De Synthèse
The synthesis of [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been reported in the literature. The compound is synthesized by reacting 6-methoxy-2-methyl-3-propylquinoline-4-thiol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The product is obtained in good yields and can be purified by recrystallization.
Applications De Recherche Scientifique
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Propriétés
IUPAC Name |
2-(6-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-5-12-10(2)17-14-7-6-11(20-3)8-13(14)16(12)21-9-15(18)19/h6-8H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPCVGNHNLGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)


![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)